5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
5-Benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring system. Its structure includes a benzyl group at position 5 and a 4-ethoxyphenyl substituent at position 3 (Figure 1). This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
The synthesis of this compound typically involves multi-step reactions, as demonstrated in related synthetic routes. For example, ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate intermediates are synthesized first, followed by substitution reactions with benzyl and aryl groups under alkaline conditions (e.g., K₂CO₃) . The iodination of precursor derivatives with iodomethane or iodopropane under reflux has also been reported to yield similar compounds .
Properties
IUPAC Name |
8-benzyl-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-2-30-19-10-8-18(9-11-19)25-21-15-29(14-17-6-4-3-5-7-17)22-13-24-23(31-16-32-24)12-20(22)26(21)28-27-25/h3-13,15H,2,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYUTYJNGCRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted pyrazole with an ethoxyphenyl-substituted quinoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolo ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to modify the benzyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully saturated pyrazoloquinoline derivatives.
Scientific Research Applications
5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
5-[(2-Fluorophenyl)Methyl]-3-(4-Methoxyphenyl)-8-Methylpyrazolo[4,3-c]Quinoline
- Key Differences : Replaces benzyl with a 2-fluorobenzyl group and introduces a methyl group at position 6.
3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline
- Key Differences: Substitutes [1,3]dioxolo with a [1,4]dioxino ring and replaces ethoxyphenyl with an ethylphenyl group.
Functional Group Modifications
5-[(4-Chlorophenyl)Methyl]-7-(4-Methylbenzoyl)-[1,3]Dioxolo[4,5-g]Quinolin-8-One
3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-[(3-Methoxyphenyl)Methyl]Pyrazolo[4,3-c]Quinoline
- Key Differences : Introduces methoxy groups at positions 7 and 8 and substitutes benzyl with 3-methoxybenzyl.
- Impact : Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity (Reported) |
|---|---|---|---|---|
| This compound | C₂₈H₂₁N₃O₃ | 459.49 g/mol | 5-benzyl, 3-(4-ethoxyphenyl) | Under investigation |
| 5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | C₂₅H₁₉FN₄O | 426.45 g/mol | 8-methyl, 2-fluorobenzyl | Antimicrobial (hypothetical) |
| 3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | C₂₇H₂₂FN₃O₂ | 439.49 g/mol | [1,4]dioxino, 4-ethylphenyl | Anticancer (hypothetical) |
| 3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | C₂₉H₂₇N₃O₅ | 509.55 g/mol | 7,8-dimethoxy, 3-methoxybenzyl | Not reported |
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis is comparable to analogs like 5-benzyl-3-(4-methoxyphenyl) derivatives, with yields influenced by the steric hindrance of substituents. For example, bulkier ethoxy groups may reduce reaction efficiency compared to methoxy groups .
Structure-Activity Relationships (SAR): Benzyl vs. Fluorobenzyl: Fluorinated analogs exhibit enhanced metabolic stability, as seen in related pyrazoloquinolines . Ethoxy vs.
Therapeutic Potential: While the target compound lacks explicit activity data, pyrazolo[4,3-c]quinolines with amino groups (e.g., 3,4-diamino derivatives) show promise in targeting kinases and topoisomerases .
Biological Activity
5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.4 g/mol. The compound features a complex structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazoloquinoline derivatives as anticancer agents. For instance, a series of related compounds demonstrated significant cytotoxicity against various cancer cell lines. In one study, certain derivatives exhibited GI50 values below 8 µM across multiple cancer cell lines including ACHN and PC-3, indicating strong antiproliferative effects .
Table 1: Cytotoxicity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 2E | NUGC-3 | <7 | Topoisomerase IIα inhibition |
| 2P | PC-3 | <8 | DNA intercalation |
| 1M | HCT-15 | <8 | Apoptosis induction |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazoloquinolines have shown significant anti-inflammatory effects. A study reported that derivatives could inhibit LPS-stimulated nitric oxide production in RAW 264.7 cells, with IC50 values indicating potent activity comparable to established anti-inflammatory agents .
Table 2: Anti-inflammatory Activity of Selected Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2a | 0.39 | iNOS |
| 2b | 1.25 | COX-2 |
| 2c | 0.85 | iNOS |
The mechanisms underlying the biological activities of these compounds involve the inhibition of key enzymes associated with cancer proliferation and inflammatory responses:
- Topoisomerase Inhibition : Certain derivatives have been shown to inhibit topoisomerase IIα activity, which is crucial for DNA replication and transcription in cancer cells .
- Nitric Oxide Synthase Inhibition : The anti-inflammatory effects are primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced levels of pro-inflammatory mediators .
Case Studies
A notable case study involved the evaluation of a derivative's effect on gastric cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in gastric cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
